molecular formula C15H14FN5 B6443399 N-[(4-fluorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine CAS No. 2548993-53-7

N-[(4-fluorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No. B6443399
CAS RN: 2548993-53-7
M. Wt: 283.30 g/mol
InChI Key: DKCZNBOAPYRACM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-fluorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine, also known as 4-FMPP, is a synthetic compound with a wide range of applications in scientific research. It is a fluorinated version of the naturally occurring compound pyrimidin-4-amine, and it has been used in a variety of biological experiments due to its unique properties.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has been used in a wide range of scientific research applications. It has been used as a tool to study the structure and function of enzymes, as well as to investigate the effects of drugs on the human body. It has been used to study the effects of drugs on cancer cells, to investigate the effects of drugs on the immune system, and to study the effects of drugs on the cardiovascular system. It has also been used to study the effects of drugs on the nervous system, to investigate the effects of drugs on the endocrine system, and to study the effects of drugs on the reproductive system.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine is not fully understood. However, it is known to bind to a variety of proteins, including enzymes, and to alter their function. It is thought to act as an inhibitor of certain enzymes, such as those involved in the metabolism of drugs, and it is also thought to act as an agonist of certain receptors, such as those involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as those involved in the metabolism of drugs. It has also been found to act as an agonist of certain receptors, such as those involved in the regulation of neurotransmitter release. In addition, it has been found to bind to a variety of proteins, including enzymes, and to alter their function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(4-fluorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine in lab experiments is its low toxicity. It has been found to have a low toxicity profile, and it is not known to cause any adverse effects in humans. Additionally, this compound is relatively easy to synthesize, and it is readily available in a variety of forms. One of the main limitations of using this compound in lab experiments is its relatively short half-life. It has a relatively short half-life, and it is rapidly metabolized by the body.

Future Directions

There are a number of potential future directions for the use of N-[(4-fluorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine in scientific research. One potential direction is to investigate its potential as an inhibitor of enzymes involved in drug metabolism. Another potential direction is to investigate its potential as an agonist of certain receptors, such as those involved in the regulation of neurotransmitter release. Additionally, further research could be conducted to investigate its potential as a tool for studying the effects of drugs on the human body, as well as its potential as a tool for studying the effects of drugs on cancer cells. Finally, further research could be conducted to investigate the potential of this compound as a tool for studying the effects of drugs on the immune system, the cardiovascular system, the nervous system, the endocrine system, and the reproductive system.

Synthesis Methods

N-[(4-fluorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine can be synthesized by a variety of methods, including the use of a Grignard reagent. The Grignard reagent is a type of organometallic compound which is used to form a new carbon-carbon bond. In the synthesis of this compound, the Grignard reagent is reacted with 4-fluorophenylmagnesium bromide and 4-methyl-1H-pyrazol-1-ylpyrimidin-4-amine to form the desired compound. The reaction is carried out in an inert atmosphere and the product is purified by column chromatography.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5/c1-11-7-20-21(9-11)15-6-14(18-10-19-15)17-8-12-2-4-13(16)5-3-12/h2-7,9-10H,8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCZNBOAPYRACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=NC=NC(=C2)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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